Iso Loratadine A
Description
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Structure
3D Structure
Properties
CAS No. |
169253-13-8 |
|---|---|
Molecular Formula |
C22H23ClN2O2 |
Molecular Weight |
382.9 g/mol |
IUPAC Name |
ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14-15,20H,2,9-10,12-13H2,1H3 |
InChI Key |
NHLYOAHHECPKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl |
Origin of Product |
United States |
The Chemical Compound Iso Loratadine A: Contextualizing Its Significance in Pharmaceutical Chemistry
Nomenclature and Structural Relationship of Iso Loratadine (B1675096) A to Loratadine
Iso Loratadine A is a structural isomer of loratadine, meaning it shares the same molecular formula but differs in the arrangement of its atoms. ingentaconnect.comchemsrc.com The chemical name for this compound is ethyl 4-(8-chloro-11H-benzo ceu.esijpsjournal.comcyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate. synthinkchemicals.compharmaffiliates.comclearsynth.com Loratadine, on the other hand, is chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo ceu.esijpsjournal.comcyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate. daicelpharmastandards.comactascientific.com
The key structural difference lies in the bond between the tricyclic ring system and the piperidine (B6355638) ring. In loratadine, this is an exocyclic double bond, whereas in this compound, it is a single bond with the hydrogen atom shifted. nih.gov This seemingly minor variation in structure is significant, as it classifies this compound as a distinct chemical entity with its own unique properties.
Table 1: Chemical Identification of Loratadine and this compound
| Compound | CAS Number | Molecular Formula | Molecular Weight |
| Loratadine | 79794-75-5 daicelpharmastandards.compharmaffiliates.com | C22H23ClN2O2 daicelpharmastandards.compharmaffiliates.com | 382.88 g/mol daicelpharmastandards.compharmaffiliates.com |
| This compound | 169253-13-8 pharmaffiliates.com | C22H23ClN2O2 pharmaffiliates.com | 382.89 g/mol pharmaffiliates.com |
Role of this compound as a Process-Related Impurity or Degradation Product in Loratadine Active Pharmaceutical Ingredient (API)
This compound is primarily recognized as a process-related impurity that can arise during the synthesis of loratadine. chemsrc.comdaicelpharmastandards.com The manufacturing process of loratadine involves several chemical steps, and variations in reaction conditions can lead to the formation of this isomer. drpress.orggoogle.com For instance, certain synthetic routes, such as those involving Grignard reactions, may have the potential to generate isomeric byproducts if not carefully controlled. drpress.orggoogle.com
Furthermore, this compound can also be formed as a degradation product. nih.gov Stability studies, which are a crucial component of drug development, assess how an API changes over time under various environmental conditions such as heat, light, and humidity. nih.gov These studies are essential for identifying potential degradants like this compound that could compromise the quality and safety of the final drug product.
The presence of such impurities necessitates the development of robust analytical methods to detect and quantify them. ceu.esnih.gov Techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for this purpose, allowing for the separation and measurement of loratadine from its related impurities, including this compound, even at very low levels. ingentaconnect.comnih.govnuph.edu.ua
Regulatory and Quality Control Perspectives on Impurity Profiling of Pharmaceutical Compounds
Regulatory bodies such as the International Council for Harmonisation (ICH) and national authorities like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the control of impurities in pharmaceutical products. ijpsjournal.comijrpr.comnumberanalytics.com These guidelines underscore the importance of impurity profiling, which involves the identification, quantification, and characterization of all impurities present in an API. nih.govpharmainfo.in
The ICH guidelines, specifically Q3A(R2) for impurities in new drug substances, set thresholds for reporting, identification, and qualification of impurities. numberanalytics.com For instance, the identification of impurities is generally required if they are present at a level of 0.1% or higher. ceu.esnih.gov The qualification of an impurity involves gathering and evaluating data to establish its biological safety. ijpsjournal.com
Pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), also play a vital role by providing official standards and monographs for APIs, which include limits for known and unknown impurities. ijrpr.comcymitquimica.com Loratadine EP Impurity E is another designation for Isoloratadine, highlighting its recognition within these official standards. vwr.comavantorsciences.com The meticulous control and monitoring of impurities like this compound are therefore not just a matter of good manufacturing practice but a critical regulatory requirement to ensure the safety and efficacy of the final pharmaceutical product. pharmainfo.in
Advanced Spectroscopic and Chromatographic Approaches for the Structural Elucidation of Iso Loratadine a
High-Resolution Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating the Molecular Framework and Potential Stereochemistry of Iso Loratadine (B1675096) A
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. amazonaws.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule, allowing for the piecing together of its structural framework. For Iso Loratadine A, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for establishing connectivity between different parts of the molecule. unito.itresearchgate.net
Two-dimensional NMR techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are employed to identify proton-proton couplings, revealing adjacent protons in the molecular structure. unito.it Heteronuclear multiple quantum coherence (HMQC) and heteronuclear multiple bond correlation (HMBC) experiments are used to establish correlations between protons and the carbon atoms they are directly attached to (one-bond C-H correlations) and correlations between protons and carbon atoms over two or three bonds, respectively. unito.it These experiments are instrumental in assembling the complete bonding network of this compound.
While specific NMR data for "this compound" is not extensively available in the public domain, the analysis would be comparative to that of Loratadine and its other known impurities. For instance, the chemical shifts in the ¹³C NMR spectrum of a related Loratadine impurity were observed at δ 32.81, 32.02, 34.32, 38.82, 45.53, 55.30, 127.43, 129.42, 132.9, 135.51, 135.85, 137.14, 138.81, 143.10, 148.10, 152.15, and 192.7 (C=O). scialert.net Such data, when compared to the spectra of Loratadine and this compound, would highlight key structural differences.
Table 1: Representative NMR Data for a Loratadine-Related Impurity
| Nucleus | Chemical Shift (δ) in ppm |
| ¹³C | 32.02, 32.81, 34.32, 38.82, 45.53, 55.30 |
| ¹³C | 127.43, 129.42, 132.9, 135.51, 135.85 |
| ¹³C | 137.14, 138.81, 143.10, 148.10, 152.15 |
| ¹³C | 192.7 (C=O) |
| Note: This data is for a related impurity and serves as an example of the type of information obtained from NMR spectroscopy. scialert.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight Determination and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. brjac.com.br For this compound, high-resolution mass spectrometry (HRMS) provides a precise molecular formula, which is a critical first step in its identification. The molecular formula for this compound is reported as C₂₂H₂₃ClN₂O₂. nih.gov
Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. brjac.com.brinternationalscholarsjournals.com In an MS/MS experiment, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. brjac.com.br The resulting fragmentation pattern is a unique "fingerprint" of the molecule, providing insights into its substructures. For example, in the analysis of Loratadine, MS/MS transitions of m/z 382 > 337 and 382 > 267 are monitored. internationalscholarsjournals.com Similar targeted analysis of this compound's molecular ion (m/z 382.9 g/mol ) would reveal its specific fragmentation pathways, allowing for differentiation from Loratadine and other isomers. nih.govinternationalscholarsjournals.com
Electrospray ionization (ESI) is a common ionization technique used for the analysis of pharmaceutical compounds like Loratadine and its impurities, often in positive ion mode due to the presence of basic nitrogen atoms. brjac.com.brinternationalscholarsjournals.com
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | PubChem nih.gov |
| Molecular Weight | 382.9 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 382.1448057 Da | PubChem nih.gov |
| This data is essential for the initial identification and confirmation of this compound using mass spectrometry. |
Infrared (IR) Spectroscopy for Identifying Characteristic Functional Groups within this compound
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, providing a unique IR spectrum.
For the structural characterization of this compound, the IR spectrum would be compared to that of Loratadine. Key characteristic absorption bands for Loratadine include a C=O stretch from the ester group around 1703 cm⁻¹, stretching vibrations of the benzene (B151609) ring at approximately 1560 and 1474 cm⁻¹, and a C-O stretching vibration around 1227 cm⁻¹. researchgate.net Any shifts or the appearance/disappearance of bands in the IR spectrum of this compound would indicate differences in its functional group composition or molecular environment compared to Loratadine.
Hyphenated Chromatographic-Spectroscopic Coupling for Online Impurity Identification
The coupling of chromatographic separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is a cornerstone of modern pharmaceutical analysis for the online identification of impurities. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance (LC-NMR) are particularly effective. amazonaws.com
High-performance liquid chromatography (HPLC) is widely used for the separation of Loratadine and its impurities. researchgate.netresearchgate.net By coupling an HPLC system to a mass spectrometer (LC-MS), it is possible to separate the impurities from the main active pharmaceutical ingredient (API) and obtain their mass-to-charge ratio and fragmentation data in real-time. scialert.netinternationalscholarsjournals.com This allows for the rapid identification of known and unknown impurities in a single analytical run. LC-MS/MS methods have been developed for the sensitive and specific quantification of Loratadine, and similar approaches are directly applicable to the analysis of this compound. internationalscholarsjournals.comnih.gov
The use of a diode array detector (DAD) in conjunction with HPLC (HPLC-DAD) provides UV-Vis spectra of the separated compounds, which can aid in their identification. researchgate.net
Theoretical Computational Chemistry for Predicting and Validating this compound's Molecular Structure and Conformations
Theoretical computational chemistry, particularly methods based on Density Functional Theory (DFT), has become a valuable tool in the structural elucidation of molecules. researchgate.netliverpool.ac.uk These computational methods can be used to predict and validate the three-dimensional structure and conformations of molecules like this compound.
By calculating the theoretical spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies for IR) for a proposed structure of this compound, these predictions can be compared with the experimental data. A good correlation between the calculated and experimental spectra provides strong evidence for the correctness of the proposed structure.
Furthermore, computational models can be used to study the relative stabilities of different possible isomers and conformations of this compound, providing insights into which structures are most likely to be formed under specific reaction conditions. researchgate.net This theoretical approach complements the experimental data, leading to a more comprehensive and validated structural assignment.
Synthetic Pathways and Targeted Preparation of Iso Loratadine a
Chemical Synthetic Strategies for the Deliberate Preparation of Iso Loratadine (B1675096) A
The deliberate preparation of Iso Loratadine A is primarily driven by the need for certified reference standards for quality control in Loratadine manufacturing. semanticscholar.org
De novo synthesis provides a direct and controlled route to this compound, avoiding the challenging separation from a mixture containing Loratadine. These routes often adapt established Loratadine synthesis pathways by modifying key steps to favor the formation of the endocyclic double bond characteristic of this compound.
A common strategy for synthesizing the Loratadine scaffold begins with the key intermediate, 8-chloro-5,6-dihydro-11H-benzo daicelpharmastandards.comgoogle.comcyclohepta[1,2-b]pyridin-11-one. google.comgoogle.com A plausible de novo pathway for this compound involves the following conceptual steps:
Grignard Reaction: The tricyclic ketone intermediate is reacted with a Grignard reagent derived from 1-(ethoxycarbonyl)-4-chloropiperidine. This reaction forms the tertiary alcohol, ethyl 4-(8-chloro-11-hydroxy-6,11-dihydro-5H-benzo daicelpharmastandards.comgoogle.comcyclohepta[1,2-b]pyridin-11-yl)piperidine-1-carboxylate. google.combldpharm.com
Controlled Dehydration: The subsequent step involves the acid-catalyzed dehydration of the alcohol intermediate. Whereas the synthesis of Loratadine aims for the formation of an exocyclic double bond, reaction conditions can be tuned to favor the formation of the more thermodynamically stable endocyclic double bond, yielding this compound. This approach is analogous to the acid-catalyzed isomerization of other exocyclic alkenes to their endocyclic counterparts. nih.gov
This targeted approach ensures the unambiguous synthesis of this compound, which is essential for its use as a reference standard in analytical methods. semanticscholar.org
This compound can potentially be prepared through the chemical transformation of Loratadine or its precursors. This involves the isomerization of the exocyclic double bond in Loratadine to the endocyclic position found in this compound.
Isomerization from Loratadine: The exocyclic double bond in the Loratadine molecule can undergo acid-catalyzed isomerization. Treating Loratadine with a strong acid, such as trifluoroacetic acid in an appropriate solvent, could promote the protonation of the double bond to form a tertiary carbocation intermediate. nih.gov Subsequent elimination of a proton from the adjacent carbon on the piperidine (B6355638) ring would lead to the formation of the endocyclic double bond, yielding this compound. This method's feasibility depends on carefully controlling reaction conditions to prevent unwanted side reactions.
Transformation from Synthetic Intermediates: The synthesis of other Loratadine impurities, such as the 2- and 4-hydroxymethyl derivatives, demonstrates how the parent molecule can be chemically modified to produce reference standards. semanticscholar.orgumich.edu In a similar vein, intermediates from the Loratadine synthesis can be diverted. For instance, the tertiary alcohol formed after the Grignard reaction is a critical branch point. google.com While certain dehydration conditions yield Loratadine, alternative conditions could be optimized to maximize the yield of this compound.
Development of De Novo Synthetic Routes for Reference Standard Generation
Considerations for Enantioselective Synthesis of this compound (if applicable)
The structure of this compound contains a stereocenter at the C11 position of the tricyclic ring system, where the piperidine group is attached. This means the compound exists as a pair of enantiomers. Therefore, enantioselective synthesis is an important consideration for producing single enantiomers, which may have distinct pharmacological profiles. nih.gov
While specific studies on the enantioselective synthesis of this compound are not widely published, research on related chiral Loratadine analogs provides valuable insights. nih.govacs.org
Catalytic Asymmetric Synthesis: Studies on the asymmetric N-oxidation of Loratadine analogs have successfully employed aspartic acid-containing peptide catalysts to achieve high enantioselectivity (up to >99:1 er). nih.govnih.gov This approach, which can create stable, helically chiral products, demonstrates the potential for using chiral catalysts to control the stereochemistry of reactions on the Loratadine scaffold. nih.govacs.orgchemrxiv.org
Chiral Precursors: An alternative strategy involves using enantiomerically pure building blocks in a de novo synthesis. This would entail the resolution of a chiral intermediate prior to the final synthetic steps. nih.gov
Kinetic Resolution: Enzymatic kinetic resolution has been used to separate atropisomers of Loratadine precursors. researchgate.net A similar strategy could theoretically be developed to resolve the racemic mixture of this compound or a late-stage precursor.
The development of an enantioselective synthesis would be crucial if one enantiomer of this compound is found to have unique biological properties or if it is necessary to study the stereochemical purity of Loratadine API.
Optimized Methodologies for the Isolation and Chemical Purification of this compound
As this compound is often present as a process-related impurity in the bulk synthesis of Loratadine, effective isolation and purification methods are essential for obtaining pure reference material. daicelpharmastandards.comscialert.net
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common and effective technique for both the analysis and purification of Loratadine and its impurities. researchgate.netresearchgate.net Preparative HPLC, using columns like Symmetry Shield RP18, can be employed to isolate this compound from crude reaction mixtures or from the mother liquor of Loratadine crystallization. researchgate.netsilae.it Gradient elution methods, often using a mobile phase of acetonitrile (B52724) and a buffered aqueous solution, are developed to achieve separation from Loratadine and other related substances. researchgate.net
Column Chromatography: For larger-scale purification, traditional silica (B1680970) gel column chromatography is a viable method. semanticscholar.org The choice of solvent system (e.g., hexane/ethyl acetate) is optimized to maximize the separation between the isomers.
Crystallization: Crystallization is a critical final step for purifying Loratadine and can be adapted for its isomers. After chromatographic purification, the fractions containing this compound can be concentrated and crystallized from a suitable solvent system, such as ethyl acetate (B1210297) or acetonitrile, to obtain a highly pure solid material. quickcompany.inchemicalbook.com The process often involves dissolving the crude material, optional treatment with activated charcoal, filtration, cooling to induce crystallization, and finally, isolation by filtration and drying. quickcompany.ingoogle.com
Rigorous Analytical Method Development and Validation for the Quantification of Iso Loratadine a
Chromatographic Separation Technologies for Iso Loratadine (B1675096) A
Chromatographic techniques are fundamental in separating Iso Loratadine A from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) each offer distinct advantages for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound Separation
HPLC stands as a primary tool for the analysis of loratadine and its impurities. Method development often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. Both isocratic and gradient elution modes are employed to achieve optimal separation.
In one isocratic method, separation was achieved using an Agilent XDB-C8 column with a mobile phase of acetonitrile (B52724) and water (30:70, v/v) containing 0.1% orthophosphoric acid, at a flow rate of 1.5 mL/min and UV detection at 254 nm. researchgate.net Another approach utilized a Hichrom C18 column with a binary gradient system. researchgate.net Solution A consisted of 0.1% tetramethylammonium (B1211777) hydroxide (B78521) solution (pH 5.5) with 0.1M EDTA, and solution B was a mixture of the same buffer, acetonitrile, and methanol. researchgate.net
A stability-indicating RP-HPLC method was developed to estimate Loratadine in its active pharmaceutical ingredient (API) and formulation. neuroquantology.com This method utilized an Inertsil ODS-3, C-8 column with a detection wavelength of 247 nm, demonstrating linearity over a concentration range of 5-50 μg/ml. neuroquantology.com The retention time for Loratadine was found to be 4.7 minutes. neuroquantology.com
Initial isocratic methods for impurity estimation in Loratadine sometimes showed co-elution of impurities. nih.gov To resolve this, a gradient RP-LC method was developed using an Inertsil ODS-3V column with UV detection at 220 nm. nih.gov The mobile phase consisted of a buffer (0.05 M monobasic potassium phosphate), acetonitrile, methanol, and triethylamine, with the pH adjusted to create the gradient. nih.gov
The following table summarizes various HPLC methods used for the analysis of loratadine, which are adaptable for the separation of this compound.
| Parameter | Method 1 farmaciajournal.com | Method 2 ijbpas.com | Method 3 d-nb.info | Method 4 researchgate.net |
| Column | Zorbax Eclipse XDB-C8 | LiChrosorb C8 | Zorbax CN | micro-BondaPak C18 |
| Mobile Phase | Acetonitrile / Ammonium (B1175870) dehydrogenate phosphate (B84403) solution | Methanol:Acetonitrile:Buffer (pH 3.5) (200:395:405 v/v) | 16.0 mM ammonium acetate (B1210297) buffer (pH 4.5) and acetonitrile (23:77, v/v) | Methanol:H2O:phosphoric acid:ammonium dihydrogen phosphate (220:300:2:3 v/v/v/w) and acetonitrile |
| Flow Rate | 1.5 mL/min | 1.4 ml/min | 1.0 mL/min | 2 ml/min |
| Detection | 280 nm | 215 nm | 250 nm | 247 nm |
| Linearity Range | 0.5 to 9.0 µg/mL | 20-160µg/ml | - | - |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed in this compound Analysis
UPLC offers a significant improvement over traditional HPLC in terms of speed, resolution, and solvent consumption. A compendial HPLC method for Loratadine and its related substances, which originally had a run time of approximately 20 minutes, was successfully transferred to a UPLC system. waters.com This transfer resulted in a new UPLC method that was about five times faster, with a run time of just 4 minutes, while producing data of equal or better quality. waters.com
A stability-indicating UPLC method was also developed for quantifying glycopyrrolate (B1671915) and preservatives, which can be adapted for loratadine impurity analysis. This method used a Waters Acquity UPLC BEH C18 column with a gradient program and UV detection at 222 nm. scirp.org
The table below outlines a UPLC method that can be applied for the analysis of this compound.
| Parameter | UPLC Method lgcstandards.com |
| Column | Cortecs UPLC C18+; 1.6 µm, 75 x 2.1 mm |
| Column Temperature | 40 °C |
| Detector | DAD, 220 nm |
| Flow Rate | 0.5 ml/min |
| Mobile Phase A | Water, 0.1 % HCOOH |
| Mobile Phase B | Acetonitrile, 0.1% HCOOH |
Capillary Electrophoresis (CE) as a Complementary Separation Technique for this compound
Capillary electrophoresis provides a different separation mechanism compared to HPLC and is therefore a valuable complementary technique for impurity profiling. A CE method was developed for the identification and quantification of loratadine and its related impurities. ceu.esnih.gov The separation was performed in an uncoated fused-silica capillary with a background electrolyte of 100 mM phosphoric acid (pH 2.5) containing 10% acetonitrile. ceu.esnih.gov This method could detect impurities at a level of 0.1%. ceu.esnih.gov
Another capillary zone electrophoresis (CZE) method was developed for determining loratadine in pharmaceutical formulations. nih.gov This method used a hydrodynamically closed capillary and a background electrolyte containing glycine, citric acid, and acetic acid at pH 3.2. nih.gov A simple and rapid CZE method was also developed for the simultaneous determination of loratadine and rupatadine, achieving separation in under 3 minutes. usp.br
The following table summarizes the conditions for a CE method for loratadine and its impurities.
| Parameter | CE Method ceu.esnih.gov |
| Capillary | Uncoated fused-silica (57 cm x 50 µm ID) |
| Potential | 20 kV |
| Temperature | 25 °C |
| Background Electrolyte | 100 mM H3PO4, pH 2.5 with NaOH, containing 10% acetonitrile (v/v) |
| Detection | 200 nm |
Thin-Layer Chromatography (TLC) / Densitometry for Semiquantitative and Qualitative Analysis of this compound
TLC is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of this compound. Densitometric TLC methods have been established for the simultaneous determination of loratadine and preservatives in syrups. researchgate.net One method used a mobile phase of n-butyl acetate-carbon tetrachloride-acetic acid-acetonitrile for loratadine-sodium benzoate (B1203000) mixtures and another used ethyl acetate-n-hexane-methanol-ammonia-diethylamine for loratadine-paraben mixtures. researchgate.net
A reversed-phase TLC/densitometry method was developed for the quantitative determination of Loratadine in bulk and tablets. researchgate.net This method used methanol:acetonitrile (90:10% v/v) as the mobile phase and quantitation was performed at 247 nm. researchgate.net An eco-friendly TLC-densitometry method was also developed for the simultaneous determination of montelukast (B128269) sodium and loratadine using ethyl acetate–ethanol 9:1 (v/v) as the mobile phase and scanning at 260 nm. oup.com
The table below details a TLC method suitable for the analysis of this compound.
| Parameter | TLC Method researchgate.net |
| Stationary Phase | Aluminium plates precoated with silica (B1680970) gel 60RP-18F 254S |
| Mobile Phase | Methanol:Acetonitrile (90:10% v/v) |
| Detection | 247 nm |
| Rf Value for Loratadine | 0.58 ± 0.02 |
| Linearity Range | 200–1200 ng/band |
Spectrophotometric and Coupled Detection Principles for this compound
Spectrophotometric methods, particularly UV-Vis, are widely used for the quantification of loratadine and can be applied to this compound, often coupled with chromatographic separation techniques.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Detection for this compound
UV-Vis spectrophotometry is a common detection method in HPLC and can also be used for direct quantification. The UV spectrum of loratadine shows characteristic absorption maxima that can be used for its determination. One study established a UV-spectrophotometric method for estimating loratadine using a solvent system of 0.1N HCl and ethanol, with a detection wavelength of 276 nm. amazonaws.com Another simple UV spectrophotometric method determined loratadine at an absorbance maximum of 246 nm, with linearity in the concentration range of 5-25 μg/mL. researchgate.net
A study developed new spectrophotometric techniques for the estimation of Loratadine in various buffers, showing linearity over a concentration range of 0.5-50 µg/mL. rjptonline.org Another method reported the development of a UV spectrophotometric method for loratadine estimation with an absorption maximum at 275 nm and linearity in the range of 4-40 µg/mL. asianpubs.org
The following table summarizes various UV-Vis spectrophotometric methods for loratadine analysis.
| Parameter | Method 1 amazonaws.com | Method 2 ajrconline.org | Method 3 researchgate.net | Method 4 asianpubs.org |
| Solvent/Medium | 0.1 N HCl, Ethanol | - | Methanol | 0.1N HCl |
| λmax | 276 nm | 245 nm | 240 nm and 275 nm | 275 nm |
| Linearity Range | 0.5-2.5 µg/ml | 5-30 µg/ml | 4.95 – 63.00 µg/mL | 4-40 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.99868 | 0.99996 and 0.99978 | 0.9999 |
Advanced Spectrophotometric Techniques (e.g., Derivative, Ratio Spectra) for this compound Quantification
Advanced spectrophotometric techniques, including derivative and ratio spectra methods, offer enhanced specificity and sensitivity for the quantification of this compound, particularly in multi-component formulations where spectral overlap can be a significant challenge. These methods manipulate the zero-order absorption spectrum to resolve complex mixtures without requiring prior chemical separation.
Derivative Spectrophotometry: This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. The first derivative spectrophotometric method (¹DS) has been successfully developed for the estimation of loratadine in raw materials and pharmaceutical formulations. researchgate.netalepuniv.edu.sy By plotting the derivative of absorbance versus wavelength, minor spectral features are amplified, and broad interferences from excipients are minimized. alepuniv.edu.sy For instance, one validated method determined loratadine at 306 nm using the first derivative, where the influence of interfering substances was negligible. researchgate.netalepuniv.edu.sy Another study utilized the first-order derivative for the concurrent estimation of loratadine and ambroxol (B1667023) hydrochloride, with quantification performed at 307 nm for loratadine, which corresponds to the zero-crossing point for ambroxol hydrochloride. ijpsr.com
Ratio Spectra Methods: Ratio derivative spectrophotometry and the ratio subtraction method are powerful tools for the analysis of binary mixtures. ekb.eg In the ratio derivative technique, the absorption spectrum of the mixture is divided by the spectrum of a standard solution of one of the components (the divisor). The first derivative of this ratio spectrum is then used for quantification. ekb.eg The concentration of the target analyte is proportional to the amplitude of the derivative peak at a specific wavelength. ekb.eg This approach has been effectively used for the simultaneous determination of loratadine and dexamethasone. ekb.eg Similarly, the ratio subtraction method, coupled with the extended ratio subtraction method, provides another avenue for accurate quantification in mixtures. ekb.eg These spectrophotometric approaches are simple, cost-effective, and can be readily applied in quality control laboratories that may not have access to chromatographic instruments. ekb.eg
Mass Spectrometric Detection in Coupled Systems (e.g., LC-MS/MS) for Trace Analysis of this compound
For trace-level analysis, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity. This technique is the gold standard for quantifying minute amounts of analytes in complex matrices like human plasma, making it essential for pharmacokinetic studies. nih.govgraphyonline.comresearchgate.net
A sensitive LC-MS/MS method for loratadine involves monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.netshimadzu.co.krnih.gov For loratadine, a common transition monitored is m/z 383 → 337. graphyonline.comresearchgate.netnih.gov This specific transition ensures that only the target analyte or compounds with identical fragmentation patterns are detected, virtually eliminating matrix interference. nih.govajptr.com
LC-MS/MS methods have been developed that can achieve a lower limit of quantitation (LLOQ) as low as 0.10 ng/mL in human plasma. nih.gov Some ultra-sensitive methods report LLOQs down to 10 pg/mL. graphyonline.com Ionization is typically achieved using an electrospray ionization (ESI) source in positive mode, which is highly efficient for a molecule like loratadine. nih.govgraphyonline.comnih.gov The development of these methods enables the unambiguous identification and precise quantification of loratadine, which is crucial for bioequivalence and pharmacokinetic studies. nih.govgraphyonline.com Furthermore, LC-MS/MS is employed for the detection of potential genotoxic impurities in the active pharmaceutical ingredient (API), ensuring drug safety. asianpubs.org
Comprehensive Analytical Method Validation According to International Conference on Harmonisation (ICH) Guidelines for this compound
The validation of an analytical procedure is a critical process to demonstrate its suitability for the intended purpose. europa.eu All methods for the quantification of this compound must be validated according to the International Conference on Harmonisation (ICH) Q2(R2) guidelines, which outline the necessary validation characteristics and the data required for regulatory submissions. europa.eueuropa.eu This ensures the reliability, accuracy, and precision of the analytical results. amazonaws.com The validation process encompasses several key parameters, including specificity, linearity, range, precision, and accuracy. d-nb.infoijbpas.comijprajournal.com
Assessment of Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wdh.ac.id In chromatographic methods like HPLC, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks, and that placebo solutions (containing all formulation excipients except the active ingredient) show no interfering peaks at the retention time of the analyte. ijbpas.combch.ro Peak purity analysis using a photodiode array (DAD) detector can further confirm that the chromatographic peak is attributable to a single component. bch.ro
For LC-MS/MS methods, specificity is exceptionally high due to the nature of MRM. nih.gov The method is considered specific if no interfering peaks are observed at the retention time of the analyte when analyzing six different batches of the blank matrix (e.g., human plasma). nih.govresearchgate.net The unique precursor-product ion transition provides a high degree of certainty that the signal originates solely from the target analyte. ajptr.com
Determination of Linearity and Working Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a specified range. bch.ro The working range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. d-nb.info
To establish linearity, standard solutions at several concentration levels are analyzed. nih.gov A calibration curve is then constructed by plotting the analytical signal versus concentration, and the relationship is evaluated using linear regression analysis. bch.ro The correlation coefficient (r² or r) is a key indicator of the quality of the fit, with a value close to 1.000 (typically >0.999) indicating excellent linearity. amazonaws.comd-nb.info Various analytical methods have demonstrated linearity for loratadine over different concentration ranges, as detailed in the table below.
| Analytical Technique | Linearity Range | Correlation Coefficient (r²) | Source(s) |
| First-Derivative Spectrophotometry | 4.95 – 72.00 µg/mL | 0.9999 | researchgate.net |
| Ratio Derivative Spectrophotometry | 7.5 – 40.0 µg/mL | - | ekb.eg |
| UV-Spectrophotometry | 0.5 – 2.5 µg/mL | 0.999 | amazonaws.com |
| UV-Spectrophotometry | 4 – 40 µg/mL | 0.9999 | asianpubs.org |
| RP-HPLC | 24.6 – 123.2 µg/mL | > 0.999 | d-nb.inforesearchgate.net |
| RP-HPLC | 0.1 – 50 µg/mL | 0.9995 | bch.ro |
| LC-MS/MS | 0.10 – 10.0 ng/mL | 0.9998 | nih.govresearchgate.net |
| LC-MS/MS | 0.52 – 52.3 ng/ml | > 0.994 | nih.gov |
| LC-MS/MS | 0.5 – 100 ng/ml | ≥ 0.9945 | ajptr.com |
Evaluation of Precision (Repeatability and Intermediate Precision)
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. ceu.es It is typically assessed at two levels as per ICH guidelines: repeatability and intermediate precision. d-nb.info Precision is expressed as the Relative Standard Deviation (%RSD). d-nb.info
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. ceu.es It is often determined by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate. d-nb.info
Intermediate Precision (Inter-assay Precision): This demonstrates the reliability of the method within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. d-nb.infoceu.es For example, the analysis can be repeated on a different day with freshly prepared reagents and samples. d-nb.info For both repeatability and intermediate precision, a %RSD of less than 2.0% is generally considered acceptable for drug assays. d-nb.info
| Precision Type | Analyte Concentration | %RSD | Source(s) |
| Repeatability | 100% Level | < 2.0% | d-nb.info |
| Intermediate Precision | - | 1.4% | amazonaws.com |
| Intermediate Precision | - | < 2.0% | d-nb.info |
| Intra-day Precision | Low, Mid, High Levels | < 10.86% | nih.gov |
| Intra- and Inter-day Precision | 0.5–100 ng/ml | ≤ 11.3% | ajptr.com |
Accuracy Studies (Recovery)
Accuracy refers to the closeness of the test results obtained by the method to the true value. ceu.es It is commonly determined through recovery studies, where a known amount of pure analyte (standard) is added to a sample matrix (placebo or pre-analyzed sample). d-nb.infoasianpubs.org This "spiking" process is typically performed at three different concentration levels, for example, 80%, 100%, and 120% of the expected concentration in the final product. researchgate.netasianpubs.org
The samples are then analyzed, and the percentage of the analyte recovered is calculated. asianpubs.org The acceptance criterion for recovery is often between 98% and 102%, although wider ranges may be acceptable depending on the analyte and concentration. d-nb.info For trace analysis in bioanalytical methods, an accuracy range of 85-115% (or 80-120% at the LLOQ) is common. ajptr.com
| Method | Spiked Levels | Mean Recovery (%) | Source(s) |
| UV-Spectrophotometry | 80%, 100%, 120% | 99.98% - 101.49% | asianpubs.org |
| Derivative Spectrophotometry | 80%, 100%, 120% | 100.03% - 100.08% | researchgate.net |
| RP-HPLC | 60% - 120% | 100.28% - 102.40% | d-nb.info |
| RP-HPLC | - | 103.96% | bch.ro |
| Cathodic Adsorptive Stripping Voltammetry | - | 99.32% - 99.44% | researchgate.net |
| LC-MS/MS | Low, Mid, High Levels | 105.00% - 109.50% | nih.govresearchgate.net |
| LC-MS/MS | Quality Control Samples | 99% - 111% | ajptr.com |
Calculation of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters in the validation of analytical methods. They determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For impurities like this compound, establishing these limits is crucial for ensuring that even trace amounts can be accurately measured in the drug substance. The calculation of LOD and LOQ is typically based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.
The formula commonly used is:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line)
S = the slope of the calibration curve
Various analytical techniques have been employed to determine the LOD and LOQ for the analysis of loratadine and its related compounds. While specific values for this compound are not detailed in the provided search results, the methodologies and exemplary data from the analysis of the parent compound, loratadine, offer significant insight.
For instance, in HPLC methods for loratadine, the LOD has been reported to be as low as 2.92 μg/mL, with a corresponding LOQ of 8.86 μg/mL. d-nb.info Another HPLC method established an LOD of 0.16 μg/mL and an LOQ of 0.47 μg/mL. nuph.edu.ua Spectrophotometric methods have also been developed, with one study reporting an LOD of 0.15 μg/mL and an LOQ of 0.46 μg/mL for loratadine. researchgate.net A different spectrophotometric method determined the LOD and LOQ at two different wavelengths, yielding values of 0.19 μg/mL (LOD) and 0.58 μg/mL (LOQ) at 240 nm, and 0.34 μg/mL (LOD) and 1.04 μg/mL (LOQ) at 275 nm. researchgate.net For the analysis of loratadine in human plasma, a highly sensitive HPLC-UV method achieved an LOQ of 0.5 ng/mL. nih.gov
These values demonstrate the capability of modern analytical instruments to detect and quantify very low levels of substances. In the context of quantifying this compound as an impurity, a method with a sufficiently low LOQ is necessary to ensure it falls below the reporting threshold for impurities in the loratadine drug substance.
Table 1: Examples of LOD and LOQ for Loratadine Analysis
| Analytical Technique | LOD | LOQ |
|---|---|---|
| HPLC d-nb.info | 2.92 μg/mL | 8.86 μg/mL |
| HPLC nuph.edu.ua | 0.16 μg/mL | 0.47 μg/mL |
| Derivative Spectrophotometry researchgate.net | 0.15 μg/mL | 0.46 μg/mL |
| Zero Spectrophotometry (240 nm) researchgate.net | 0.19 μg/mL | 0.58 μg/mL |
| Zero Spectrophotometry (275 nm) researchgate.net | 0.34 μg/mL | 1.04 μg/mL |
| HPLC-UV (in plasma) nih.gov | - | 0.5 ng/mL |
Robustness and Ruggedness Testing
Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. nih.govnih.gov These tests are essential to ensure that the analytical method is reliable for routine use in different laboratories and with different personnel and equipment.
Robustness is typically evaluated by making small, deliberate changes to the method parameters and observing the effect on the analytical results. For an HPLC method, these parameters might include:
The pH of the mobile phase
The composition of the mobile phase (e.g., the percentage of organic solvent)
The flow rate
The column temperature
The wavelength of detection
The results of robustness testing are often evaluated by calculating the percentage relative standard deviation (%RSD) for the results obtained under the varied conditions. A low %RSD indicates that the method is robust.
Ruggedness testing involves comparing the results of the analysis performed by different analysts, on different instruments, and on different days. This helps to assess the reproducibility of the method in a real-world setting.
While specific robustness and ruggedness data for the analysis of this compound is not available in the provided search results, studies on loratadine provide a framework for the types of parameters tested and the acceptable limits for variation. For example, in the validation of an HPLC method for loratadine, robustness was demonstrated by the low %RSD values (< 2%) obtained when varying method parameters. d-nb.info Similarly, a spectrophotometric method for loratadine was found to be precise, with an intermediate precision RSD of 1.4%. amazonaws.com
Table 2: Example of Robustness Testing Parameters for an HPLC Method
| Parameter | Variation |
|---|---|
| Mobile Phase Composition | ± 2% |
| pH of Mobile Phase | ± 0.2 units |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 5 °C |
| Detection Wavelength | ± 2 nm |
Emerging Research Frontiers and Methodological Advancements for Iso Loratadine a
Integration of Advanced Cheminformatics and Machine Learning for Impurity Prediction and Characterization
The prediction and characterization of pharmaceutical impurities are being revolutionized by the integration of cheminformatics and machine learning (ML). neovarsity.org These in silico approaches offer a proactive strategy to identify potential impurities, including isomers like Iso Loratadine (B1675096) A, that may arise during synthesis or degradation. neovarsity.orgopenreview.net
Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, are trained on vast datasets of chemical structures and their properties. acs.orgfrontiersin.org These models can predict the likelihood of the formation of specific impurities based on reaction conditions and the structures of reactants and reagents. mit.edu For instance, consortia like the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) are developing AI algorithms to predict reaction outcomes, conditions, and impurities, which can significantly accelerate process development and minimize the formation of unwanted by-products. mit.edu
By applying these computational tools, researchers can model the synthetic route of Loratadine and predict the probability of isomeric transformations leading to Iso Loratadine A. This foresight allows for the strategic optimization of synthetic pathways to reduce impurity formation. daicelpharmastandards.com Furthermore, cheminformatics tools aid in the early assessment of potential toxicity associated with impurities, aligning with regulatory guidelines such as ICH M7, which recommends using computational methods to evaluate mutagenic potential. acs.org
Table 1: Cheminformatics and Machine Learning Tools in Impurity Analysis
| Tool/Technique | Application in Impurity Profiling | Relevance to this compound |
| QSAR Models | Predicts biological activity and physicochemical properties based on molecular structure. acs.org | Can be used to estimate the potential biological impact of this compound and guide toxicological assessment priorities. |
| AI-Assisted Reaction Prediction | Predicts potential side reactions and impurity formation during synthesis. openreview.net | Helps in identifying the specific reaction steps where this compound is likely to form, allowing for process optimization. |
| Molecular Docking | Simulates the interaction between a small molecule (impurity) and a biological target. | Can assess if this compound has off-target interactions different from the parent drug, Loratadine. |
| Dimensionality Reduction (e.g., t-SNE) | Visualizes complex chemical spaces to identify clusters of compounds with similar properties. frontiersin.org | Can help in classifying this compound relative to Loratadine and other related impurities based on a multidimensional feature set. |
Development of Novel Eco-Friendly Analytical Methods for this compound
The pharmaceutical industry is increasingly adopting green analytical chemistry principles to minimize environmental impact. oup.com This has spurred the development of eco-friendly analytical methods for the determination of Loratadine and its impurities, including this compound. nih.gov These methods aim to reduce the use of hazardous organic solvents and decrease waste generation without compromising analytical performance. oup.com
Recent advancements include the development of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods that utilize greener mobile phases. nih.govnih.gov For example, a study detailed an efficient HPLC method for separating seven antihistamines, including Loratadine, using a mobile phase of acetonitrile (B52724) and acidified water, which is considered an excellent method in terms of greenness. nih.govnih.gov Such methods are validated for their selectivity and sensitivity and can be adapted to quantify impurities like this compound. nih.gov
Another eco-friendly approach is the use of electrochemical methods. A simple and rapid square-wave voltammetric method was developed for Loratadine determination using a boron-doped diamond electrode, which avoids the need for extensive sample preparation and organic solvents. rsc.org Additionally, densitometric and spectrophotometric methods have been developed for the simultaneous determination of Loratadine in combination with other drugs, emphasizing reduced chemical usage and waste. nih.govoup.com
Table 2: Comparison of Analytical Methods for Loratadine and its Impurities
| Analytical Method | Principle | Eco-Friendly Aspect | Applicability to this compound |
| Green RP-HPLC | Chromatographic separation using a C18 column with an acetonitrile/acidified water mobile phase. nih.gov | Reduced use of hazardous organic solvents; less waste generation. nih.gov | High potential for selective separation and quantification from Loratadine. |
| TLC-Densitometry | Chromatographic separation on silica (B1680970) gel plates with an ethyl acetate-ethanol mobile phase. oup.comnih.gov | Lower solvent consumption compared to traditional HPLC. oup.com | Suitable for routine quality control and stability testing. |
| Square-Wave Voltammetry | Electrochemical determination using a boron-doped diamond electrode. rsc.org | Eliminates the need for organic solvents and complex sample pretreatment. rsc.org | Offers a rapid and green alternative for quantification. |
Further Exploration of In Vitro Chemical Transformations and Pathways Involving this compound
Understanding the formation pathways of this compound is crucial for controlling its levels in the final drug product. In vitro studies, particularly forced degradation studies, are instrumental in elucidating the chemical transformations that Loratadine can undergo. uobasrah.edu.iqijpsr.com These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and photolysis to simulate potential degradation scenarios. neuroquantology.combiotech-asia.org
Forced degradation of Loratadine has been shown to produce various products. uobasrah.edu.iq For example, under oxidative stress (e.g., using H₂O₂), Loratadine can form N-oxide and epoxide impurities. lcms.cz While specific studies detailing the in vitro formation of this compound are not prevalent in the public domain, the compound is a known process-related impurity, suggesting it forms during synthesis rather than degradation. cymitquimica.comdaicelpharmastandards.com It is an isomer of Loratadine, which implies that a specific set of reaction conditions could favor its formation through rearrangement or an alternative reaction pathway from a common intermediate. cymitquimica.comchemsrc.com
Furthermore, in vitro metabolism studies using human liver microsomes show that Loratadine is metabolized by multiple cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2D6, leading to desloratadine (B1670295) and hydroxylated metabolites. nih.gov Fungal biotransformation models using organisms like Cunninghamella elegans and Aspergillus niger have also been used to mimic mammalian metabolism and have identified various hydroxylated and de-esterified metabolites of Loratadine. ias.ac.in While these studies focus on metabolic transformations, the analytical techniques employed are highly relevant for identifying and characterizing synthetic impurities like this compound.
Advanced Spectroscopic Fingerprinting of this compound for Quality Assurance
Spectroscopic fingerprinting provides a comprehensive chemical signature of a substance, which is invaluable for quality assurance. For pharmaceutical compounds, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for structural elucidation and impurity identification. nih.govarastirmax.com
The characterization of Loratadine impurities often involves isolating the impurity using preparative HPLC, followed by analysis using a suite of spectroscopic methods. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of an impurity like this compound (C₂₂H₂₃ClN₂O₂). cymitquimica.comnih.gov Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, providing structural clues based on the resulting product ions. brjac.com.br
NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of each atom in the molecule, which is essential for unambiguously distinguishing between isomers like Loratadine and this compound. ijmca.comscialert.net The differences in chemical shifts and coupling constants in their respective NMR spectra serve as a definitive fingerprint for each compound. ijmca.com These advanced spectroscopic techniques are critical for creating reference standards for impurities and for validating analytical methods used in routine quality control to ensure that the levels of this compound remain within acceptable limits. researcher.life
Table 3: Spectroscopic Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Identifier |
| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.89 | ¹³C-NMR peak for ester carbonyl; specific aromatic and aliphatic proton signals. ijmca.com |
| This compound | C₂₂H₂₃ClN₂O₂ | 382.88 | Distinct NMR chemical shifts due to isomeric structure; MS fragmentation pattern differs from Loratadine. cymitquimica.com |
| Desloratadine | C₁₉H₁₉ClN₂ | 310.82 | Absence of the ethyl carboxylate group signals in NMR and a corresponding lower mass in MS. researchgate.net |
| Loratadine N-oxide | C₂₂H₂₃ClN₂O₃ | 398.88 | Molecular ion peak at m/z 399.2 [M+H]⁺ in mass spectrometry. lcms.cz |
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for generating Iso Loratadine A and its related impurities, and how are these impurities characterized?
- Methodological Answer : this compound and its impurities, such as 2- and 4-hydroxymethyl derivatives, are typically synthesized via oxidation and nucleophilic substitution reactions. For example, Loratadine is first converted to its N-oxide using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane, followed by cyanide substitution to form intermediates . Impurities are isolated using chromatographic techniques (TLC, column chromatography) and characterized via melting point analysis, IR spectroscopy, and NMR. HPLC-MS and elemental analysis ensure purity and structural confirmation .
Q. Which analytical methods are validated for quantifying this compound and its metabolites in pharmaceutical formulations or biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) with cation-exchange columns is widely used. For instance, a validated method with accuracy bias <2.0% and %RSD <2.0% for repeatability was employed to concurrently quantify Loratadine and pseudoephedrine in syrups . Plasma analysis of Loratadine and desloratadine (its metabolite) uses gradient elution and UV detection, optimized via experimental design to enhance resolution and sensitivity .
Q. How do researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Strict control of reaction conditions (e.g., solvent polarity, temperature, stoichiometry) and purification steps (e.g., recrystallization, chromatography) is critical. For example, the synthesis of 4-hydroxymethyl Loratadine requires precise cyanide ion concentration in acetonitrile-DMSO mixtures to favor the 4-isomer over the 2-isomer . Detailed reporting of NMR shifts (e.g., δ 1.25–1.30 for ethyl ester protons) aids reproducibility .
Advanced Research Questions
Q. What experimental design strategies are effective in optimizing this compound formulations for enhanced bioavailability or stability?
- Methodological Answer : Response surface methodology (RSM) with factorial designs is used to evaluate multiple variables. For example, a factorial design optimized buccoadhesive wafers by varying sodium alginate and lactose concentrations, with desirability functions balancing bioadhesion force () and drug release kinetics () . Differential scanning calorimetry (DSC) and XRD confirm excipient compatibility .
Q. How can contradictory findings in this compound’s pharmacological effects (e.g., antitumor vs. antihistamine actions) be systematically addressed?
- Methodological Answer : Retrospective cohort studies combined with in vitro validation are key. A study of 4,522 lung cancer patients linked Loratadine use to improved survival, which was further tested via RNA-seq and apoptosis assays in A549 cells. Discrepancies arise from dose-dependent effects (e.g., pro-apoptotic at 50 μM vs. no effect at 10 μM) and model specificity (e.g., murine xenografts vs. primary cells) . Meta-analyses of histamine receptor expression across cancer types can contextualize antitumor mechanisms .
Q. What strategies resolve structural ambiguities in this compound derivatives, such as distinguishing 2- vs. 4-substituted isomers?
- Methodological Answer : Advanced spectroscopic techniques and computational modeling are critical. - HMBC NMR identifies long-range coupling (e.g., correlation between pyridine C-2 and hydroxymethyl protons in 2-isomers). X-ray crystallography provides definitive confirmation, though challenges in crystal growth may require alternative methods like NOESY to assess spatial proximity of substituents .
Q. How can researchers validate novel biological targets of this compound beyond histamine receptors?
- Methodological Answer : Proteomic profiling (e.g., SILAC labeling) and CRISPR-Cas9 knockout screens identify off-target interactions. For example, Loratadine’s inhibition of PI3K/Akt signaling in lung cancer was confirmed via phosphoproteomics and rescue experiments with constitutively active Akt . In silico docking studies (e.g., AutoDock Vina) predict binding affinities to non-canonical targets like cyclooxygenase-2, validated via enzymatic assays .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses. For synthetic studies, compare reaction yields under varying conditions (e.g., MCPBA stoichiometry) to identify outliers .
- Ethical & Feasibility Checks : Ensure pharmacological studies comply with animal welfare protocols (e.g., IACUC approval for xenograft models) . For human data, anonymize patient cohorts and validate endpoints via blinded audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
